![molecular formula C15H10NNaO2 B2746470 Sodium;5-phenyl-1H-indole-2-carboxylate CAS No. 2408970-31-8](/img/structure/B2746470.png)
Sodium;5-phenyl-1H-indole-2-carboxylate
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Overview
Description
Sodium;5-phenyl-1H-indole-2-carboxylate is a chemical compound with the IUPAC name sodium 5-phenyl-1H-indole-2-carboxylate . It has a molecular weight of 259.24 .
Molecular Structure Analysis
The InChI code for Sodium;5-phenyl-1H-indole-2-carboxylate is 1S/C15H11NO2.Na/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10;/h1-9,16H,(H,17,18);/q;+1/p-1 .Physical And Chemical Properties Analysis
Sodium;5-phenyl-1H-indole-2-carboxylate has a molecular weight of 259.24 . More detailed physical and chemical properties are not provided in the available resources.Scientific Research Applications
- Researchers have explored indole derivatives for their antiviral potential. For instance:
- Indoles, both natural and synthetic, exhibit various biologically vital properties, including potential anticancer effects .
Antiviral Activity
Anti-Inflammatory Properties
Cancer Research
Organic Light Emitting Diodes (OLEDs)
Mechanism of Action
Target of Action
Sodium;5-phenyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors . The specific targets can vary depending on the derivative and its functional groups. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various biological effects . The specific interactions and resulting changes would depend on the target and the specific derivative.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
sodium;5-phenyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2.Na/c17-15(18)14-9-12-8-11(6-7-13(12)16-14)10-4-2-1-3-5-10;/h1-9,16H,(H,17,18);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMJGVHCMFOGDI-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=C3)C(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10NNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;5-phenyl-1H-indole-2-carboxylate |
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